REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[CH2:10][C:9](=O)NC2=[N:6][CH:7]=1.[H-].[Na+].I[CH3:15].[CH3:16][N:17]([CH:19]=[O:20])[CH3:18]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([CH3:9])([CH3:15])[C:19](=[O:20])[N:17]([CH3:18])[C:16]2=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)NC(C2)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
1.6 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
1.6 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
1.6 mmol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the RM was stirred for 30 min at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled with an ice-bath
|
Type
|
STIRRING
|
Details
|
the RM was stirred for 30 min at rt
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The RM was cooled with an ice-bath
|
Type
|
STIRRING
|
Details
|
the RM was stirred for 15 min at rt
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the RM was stirred for 30 min at rt
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The RM was cooled with an ice-bath
|
Type
|
STIRRING
|
Details
|
the RM was stirred for 15 min at rt
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the RM was stirred for 1.5 h at rt
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The RM was quenched with saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was absorbed on silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (heptane/EtOAc 0% to 40%)
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CUSTOM
|
Details
|
were evaporated together
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)N(C(C2(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |